(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-trifluoroethyl)benzene and ®-2-bromo-1-phenylpropan-1-amine.
Reaction Conditions: The key step involves a nucleophilic substitution reaction where the bromo group is replaced by the amine group under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting specific receptors.
Medicine
Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.
Industry
Material Science: Applied in the synthesis of advanced materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine: The enantiomer of the compound with similar properties but different biological activity.
(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]butan-1-amine: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness
Chirality: The (2R) configuration imparts unique stereochemical properties that influence its reactivity and interaction with biological targets.
Trifluoroethyl Group: The presence of the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWZWJIOVVDEY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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